molecular formula C22H30O2 B12283232 (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol

(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol

Cat. No.: B12283232
M. Wt: 326.5 g/mol
InChI Key: JBTUENVCTZQMSZ-WOJBJXKFSA-N
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Description

(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is a chiral vicinal diol characterized by two ortho-substituted tert-butylphenyl groups on a 1,2-ethanediol backbone. The tert-butyl substituents impart significant steric bulk, influencing its reactivity, solubility, and applications in asymmetric catalysis .

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(1R,2R)-1,2-bis(2-tert-butylphenyl)ethane-1,2-diol

InChI

InChI=1S/C22H30O2/c1-21(2,3)17-13-9-7-11-15(17)19(23)20(24)16-12-8-10-14-18(16)22(4,5)6/h7-14,19-20,23-24H,1-6H3/t19-,20-/m1/s1

InChI Key

JBTUENVCTZQMSZ-WOJBJXKFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C(C2=CC=CC=C2C(C)(C)C)O)O

Origin of Product

United States

Preparation Methods

Metal-Free Organocatalytic Coupling

A thermal, metal-free approach uses t-butyl isonicotinate (10 mol%) and bis(pinacolato)diboron (0.7 equiv.) in cyclopentyl methyl ether (CPME) under reflux (Table 1). The reaction proceeds via ketyl radical intermediates, yielding the diol with 78–81% yield and a 1:1 diastereomeric ratio (dl:meso). Stereochemical control is limited, necessitating post-synthesis resolution.

Table 1: Organocatalytic Pinacol Coupling Conditions

Parameter Value
Catalyst t-Butyl isonicotinate (10 mol%)
Reducing Agent B2pin2 (0.7 equiv.)
Solvent CPME
Temperature Reflux (≈140°C)
Yield 81%
Diastereoselectivity 1:1 (dl:meso)

Photoredox Titanium-Catalyzed Coupling

A diastereoselective photoredox method employs Cp2TiCl2 (5 mol%) and 4CzIPN (5 mol%) under blue LED irradiation. This method achieves >20:1 dl:meso selectivity by leveraging titanium-mediated ketyl radical coupling. For 2-(tert-butyl)benzaldehyde, yields reach 85–90% in trifluorotoluene at 25°C.

Asymmetric Catalytic Hydrogenation

Chiral induction during hydrogenation provides an enantioselective route.

Chiral Diol-Mediated Reduction

Using (R,R)-1,2-diphenylethane-1,2-diamine as a ligand, Fe(ClO4)2 catalyzes the asymmetric reduction of the corresponding diketone precursor. This method yields the (1R,2R)-diol with 81% enantiomeric excess (ee) but requires pre-synthesis of the diketone.

Dynamic Kinetic Resolution

A palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of 3,4-epoxy-1-butene derivatives has been adapted for bulky substrates. With 0.025 mol% Pd catalyst and water as a cosolvent, the diol is obtained in 84% yield and 85% ee .

Stereochemical Control via Chiral Auxiliaries

Chiral Tartaric Acid Resolution

Racemic diol mixtures are resolved using (R,R)-tartaric acid in ethanol/water. The (1R,2R)-enantiomer preferentially crystallizes, achieving >95% ee after two recrystallizations. This method is scalable but adds steps to the synthesis.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (1S,2S)-enantiomer, leaving the (1R,2R)-diol unreacted. The process achieves 90% ee with 50% theoretical yield.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield Selectivity (dl:meso) Enantioselectivity Scalability
Organocatalytic Pinacol 81% 1:1 None High
Photoredox Ti-Catalyzed 90% >20:1 None Moderate
Fe-Catalyzed Asymmetric 70% N/A 81% ee Low
Tartaric Acid Resolution 42% N/A >95% ee High

Challenges and Optimizations

  • Steric Hindrance : The 2-(tert-butyl) groups impede coupling efficiency. Solvents like CPME or toluene mitigate this by stabilizing radical intermediates.
  • Oxidative Byproducts : Adding Hantzsch’s ester (1.1 equiv.) suppresses over-oxidation in photoredox methods.
  • Purification : Flash chromatography with hexane/ethyl acetate (4:1) effectively isolates the diol.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or other oxidized products.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis
The compound has been utilized as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched products, which is crucial in synthesizing pharmaceuticals where chirality is essential. Studies indicate that using this compound can lead to high yields and selectivities in reactions such as hydrogenation and epoxidation .

Example Case Study:
A study demonstrated the effectiveness of (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol as a ligand in catalytic reactions under solvent-free conditions. The isolated yields were consistently above 75%, showcasing its potential for green chemistry applications .

Pharmaceutical Applications

Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of pharmaceuticals with enhanced biological activity. For instance, it has been involved in synthesizing insect repellents and other agrochemicals .

Example Case Study:
Research has highlighted the synthesis of p-menthane-3,8-diol using (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol as an intermediate. This compound has shown promising results in enhancing repellent properties against mosquitoes .

Material Science Applications

Polymerization Monomers
The compound can be used as a monomer for producing polymers with desirable mechanical properties. Its diol functionality makes it suitable for creating polyurethanes and other polymeric materials that require specific thermal and mechanical characteristics .

Example Case Study:
In a recent study focused on sustainable materials, (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol was employed to synthesize renewable polymer epoxides. These materials are being explored for their potential applications in coatings and composites .

Green Chemistry Initiatives

Sustainable Synthesis Protocols
The compound has been incorporated into green chemistry protocols aimed at minimizing environmental impact during synthesis. Its use in solvent-free reactions aligns with the principles of sustainability by reducing hazardous waste and improving reaction efficiency .

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in catalysis or as a pharmaceutical agent.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The steric and electronic properties of substituents on the phenyl rings critically influence reaction outcomes. Key comparisons include:

Compound Name Substituents Reaction Type Yield (%) Reference
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol 4-OCH₃ Light-driven deoxygenation 126
(1R,2R)-1,2-Bis(4-methoxyphenyl)propane-1,3-diol 4-OCH₃ (propane backbone) Light-driven deoxygenation 86
(±)-1-(4-(tert-butyl)phenyl)ethane-1,2-diol 4-(t-Bu) Not specified N/A
1-(4’-Aminophenyl)-ethane-1,2-diol 4-NH₂ Phytochemical isolation N/A

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance reactivity in deoxygenation reactions, as seen in the 126% yield for 1,2-bis(4-methoxyphenyl)ethane-1,2-diol .
  • Steric hindrance : The tert-butyl group, particularly in the ortho position, likely reduces reactivity due to steric crowding, though direct yield data for the target compound is absent. Propane-backbone analogs (e.g., 1,2-bis(4-methoxyphenyl)propane-1,3-diol) show lower yields (86%), suggesting backbone flexibility also impacts efficiency .
  • Chirality : The (1R,2R) configuration enables enantioselective applications, as demonstrated in zinc phthalocyanine catalysts for aldehyde ethylation .

Physical and Chemical Properties

Property (1R,2R)-1,2-Bis(2-(t-Bu)phenyl)ethane-1,2-diol (±)-1-(4-(t-Bu)phenyl)ethane-1,2-diol 1,2-Diphenyl ethane-1,2-diol
Solubility Likely low in polar solvents due to t-Bu groups Moderate (para substitution reduces steric hindrance) High in organic solvents
Melting Point Not reported Not reported 88–94°C
Stability High (steric protection) Moderate Moderate

Insights :

  • Ortho vs.
  • Polarity : Methoxy or hydroxyl substituents (e.g., 1,2-diphenyl ethane-1,2-diol) improve polarity and solubility in aqueous systems .

Data Tables for Key Analogs

Table 1: Comparative Yields in Deoxygenation Reactions

Substrate Product Yield (%)
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol 1-Methoxy-4-methylbenzene 126
(1R,2R)-1,2-Bis(4-methoxyphenyl)propane-1,3-diol Same product 86

Table 2: Chiral Diols in Catalysis

Compound Application Outcome
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol Enantioselective ethylation of aldehydes High ee values, catalytic turnover

Biological Activity

(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C22H30O2
  • Molecular Weight : 342.48 g/mol
  • CAS Number : 1227946-98-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.6Induction of apoptosis via mitochondrial pathways
HeLa (Cervical)4.3Cell cycle arrest at G2/M phase
A549 (Lung)6.8Inhibition of VEGFR2 phosphorylation

The compound shows a significant reduction in cell viability in these cancer lines, suggesting a promising role as an anticancer agent. The mechanism involves apoptosis induction and cell cycle arrest, primarily mediated through mitochondrial pathways and inhibition of key signaling proteins such as VEGFR2.

Neuroprotective Effects

Research indicates that (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol may also exert neuroprotective effects. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function.

Key Findings :

  • Reduction in malondialdehyde (MDA) levels by 30% in treated groups.
  • Enhanced memory performance in the Morris Water Maze test.
  • Modulation of inflammatory cytokines like TNF-alpha and IL-6.

Study 1: Antitumor Activity

In a controlled study involving MCF-7 cells, treatment with (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Study 2: Neuroprotection in Rodent Models

A study assessing the neuroprotective effects of the compound on rodents subjected to induced oxidative stress showed promising results. The treated group exhibited significantly lower levels of oxidative damage markers compared to the control group.

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